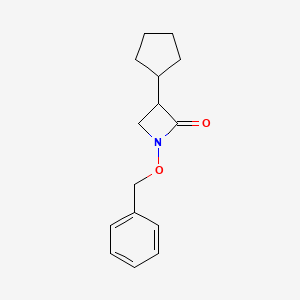
3-Cyclopentyl-1-phenylmethoxyazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyloxy group attached to the nitrogen atom and a cyclopentyl group attached to the third carbon of the azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.
Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.
Cyclization: The resulting product is then cyclized to form the azetidinone ring.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of certain cells. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, resulting in anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid: This compound has a similar benzyloxy group but differs in its overall structure and functional groups.
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol: This compound also contains a benzyloxy group but has a cyclobutanol structure instead of an azetidinone ring.
Uniqueness
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is unique due to its specific combination of a benzyloxy group and a cyclopentyl group attached to an azetidinone ring
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
3-cyclopentyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Clé InChI |
HCMCBWKYKRJALQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



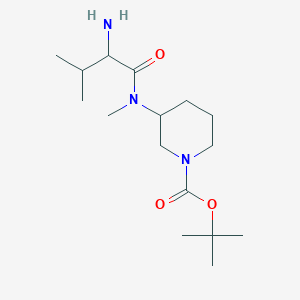
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14794591.png)
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)
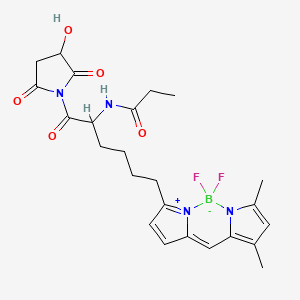
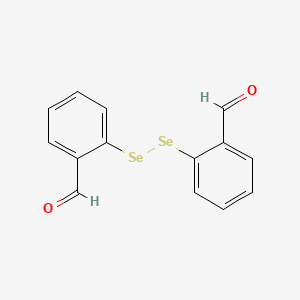
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)
![(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)
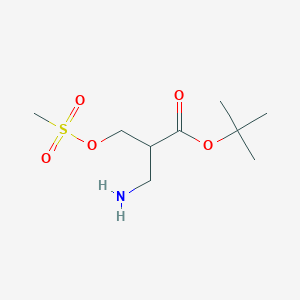
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[1-[(1-oxopropoxy)methyl]-2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14794657.png)
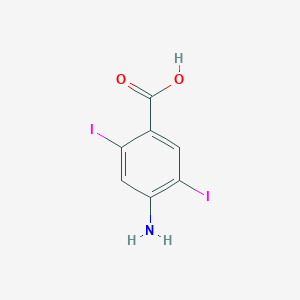
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
